Bienvenue dans la boutique en ligne BenchChem!

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

PASS prediction Bioactivity spectrum Anti-hypercholesterolemic

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS 1040667-31-9) is a synthetic small molecule belonging to the oxazolethioacetamide class, characterized by a 5-(3-bromophenyl)-1,3-oxazole core linked via a sulfanyl bridge to an N-(o-tolyl)acetamide moiety. This compound is part of a larger proprietary screening library series (Life Chemicals F3382 scaffold family).

Molecular Formula C18H15BrN2O2S
Molecular Weight 403.3 g/mol
CAS No. 1040667-31-9
Cat. No. B3206300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
CAS1040667-31-9
Molecular FormulaC18H15BrN2O2S
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
InChIInChI=1S/C18H15BrN2O2S/c1-12-5-2-3-8-15(12)21-17(22)11-24-18-20-10-16(23-18)13-6-4-7-14(19)9-13/h2-10H,11H2,1H3,(H,21,22)
InChIKeyNRXJWRACPSDZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS 1040667-31-9) – Compound Class and Baseline Profile


2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS 1040667-31-9) is a synthetic small molecule belonging to the oxazolethioacetamide class, characterized by a 5-(3-bromophenyl)-1,3-oxazole core linked via a sulfanyl bridge to an N-(o-tolyl)acetamide moiety . This compound is part of a larger proprietary screening library series (Life Chemicals F3382 scaffold family) [1]. Computational PASS (Prediction of Activity Spectra for Substances) analysis assigns this compound a dominant anti-hypercholesterolemic probability (Pa = 0.891) with additional predicted antineoplastic (Pa = 0.833), antifungal (Pa = 0.739), and antibacterial (Pa = 0.658) activities [2].

Why In-Class Oxazolethioacetamide Substitution Fails: Structural Differentiation of CAS 1040667-31-9


The oxazolethioacetamide scaffold supports diverse pharmacological profiles, but small structural modifications at the N-aryl position produce large shifts in predicted biological activity spectra, making compounds non-interchangeable [1]. CAS 1040667-31-9 carries an N-(2-methylphenyl) group, whereas close analogs in the same 1040667-series bear N-(3-acetylphenyl) (CAS 1040667-18-2), N-(3-chloro-4-methoxyphenyl) (CAS 1040676-91-2), or N-(2-bromophenyl) (CAS 1040668-40-3) substituents. These substituent differences alter lipophilicity (XLogP), hydrogen-bonding capacity, and steric encumbrance, shifting the dominant predicted bioactivity from anti-hypercholesterolemic to chemopreventive or caspase-stimulant profiles in analogs [2]. Generic substitution without confirming the specific N-aryl group therefore risks selecting a compound with a fundamentally different target engagement profile.

Quantitative Differentiation Evidence: CAS 1040667-31-9 vs. Closest Structural Analogs


PASS Predicted Bioactivity Spectrum: 2-Methylphenyl (Target) vs. 3-Acetylphenyl (Analog) – Dominant Activity Shift

In PASS computational predictions, CAS 1040667-31-9 (N-(2-methylphenyl)) shows a dominant anti-hypercholesterolemic profile (Pa = 0.891) with antineoplastic as a secondary prediction (Pa = 0.833) [1]. By contrast, the closely related N-(3-acetylphenyl) analog (CAS 1040667-18-2) is dominated by chemopreventive (Pa = 0.99) and caspase 3 stimulant (Pa = 0.99) predictions, with dementia treatment (Pa = 0.98) also prominent [2]. This represents a qualitative shift in the highest-probability predicted activity.

PASS prediction Bioactivity spectrum Anti-hypercholesterolemic Chemopreventive Oxazolethioacetamide

Physicochemical Differentiation: Lipophilicity (XLogP) and Molecular Weight vs. N-(3-Chloro-4-methoxyphenyl) Analog

CAS 1040667-31-9 (C18H15BrN2O2S; MW = 403.3 g/mol) is significantly smaller and less lipophilic than its N-(3-chloro-4-methoxyphenyl) analog (CAS 1040676-91-2; C18H14BrClN2O3S; MW = 453.7 g/mol; XLogP3-AA = 5.0) [1]. The 50.4 g/mol molecular weight difference and the absence of the chloro and methoxy substituents result in substantially lower calculated lipophilicity for the target compound, which favors membrane permeability and oral bioavailability within the Rule of Five framework.

Lipophilicity XLogP Molecular weight Drug-likeness Physicochemical properties

Scaffold-Level MβL Inhibitory Activity: Oxazolethioacetamide Class vs. Unsubstituted or Inactive Congeners

In a 2023 study of twelve oxazolethioacetamides, seven compounds inhibited metallo-β-lactamase L1 with IC50 values of 0.19–0.38 μM, and five fluoro-substituted derivatives additionally inhibited VIM-2 with IC50 values of 2.1–6.8 μM [1]. Multiple compounds lacking electron-withdrawing groups on the N-aryl ring showed no significant inhibition at the concentrations tested, demonstrating that MβL inhibition within this scaffold class is substituent-dependent [1].

Metallo-β-lactamase MβL inhibition L1 enzyme VIM-2 Antibiotic resistance

Aldehyde Oxidase Metabolic Liability: 5-(3-Bromophenyl)oxazole Core Confirmed as AO Substrate

The 5-(3-bromophenyl)oxazole core present in CAS 1040667-31-9 has been explicitly characterized as a substrate for cytosolic aldehyde oxidase (AO), undergoing ring oxidation to the corresponding 2-oxazolone metabolite [1]. This metabolic pathway was confirmed using 5-(3-bromophenyl)oxazole as the model compound, with the metabolite M1 fully characterized by LC-MS/MS and NMR [1]. By contrast, 4-substituted oxazole isomers or C2-substituted oxazoles may exhibit different or reduced AO susceptibility.

Aldehyde oxidase Metabolic stability Oxazole ring oxidation 2-oxazolone metabolite Drug metabolism

Recommended Application Scenarios for CAS 1040667-31-9 Based on Differential Evidence


Anti-Hypercholesterolemic Screening Campaigns (Preferred Entry Over Acetylphenyl Analogs)

PASS prediction data indicate that CAS 1040667-31-9 has anti-hypercholesterolemic activity as its dominant predicted bioactivity (Pa = 0.891), while the N-(3-acetylphenyl) analog (CAS 1040667-18-2) is dominated by chemopreventive and caspase 3 stimulant predictions. Screening groups pursuing cholesterol-lowering or lipid-modulating targets should prioritize this specific N-(2-methylphenyl) compound over its acetylphenyl-substituted analog to maximize the probability of identifying hits in anti-hypercholesterolemic assays [1].

Metallo-β-Lactamase (MβL) Inhibitor Development Using the Oxazolethioacetamide Scaffold

The oxazolethioacetamide class has demonstrated MβL L1 inhibition with IC50 values of 0.19–0.38 μM for active congeners, with activity dependent on electron-withdrawing substitution patterns [1]. The 3-bromophenyl group on the oxazole ring of CAS 1040667-31-9 provides electron-withdrawing character that molecular docking studies correlate with improved target engagement. This compound serves as a viable starting point for structure-activity relationship (SAR) exploration in antibiotic adjuvant programs targeting MβL-mediated resistance [1].

Metabolic Stability Profiling and Aldehyde Oxidase (AO) Substrate Studies

The 5-(3-bromophenyl)oxazole core in CAS 1040667-31-9 has been explicitly validated as an aldehyde oxidase substrate, with ring oxidation to the 2-oxazolone metabolite confirmed by LC-MS/MS and NMR [1]. This makes the compound a useful tool compound for studying AO-mediated metabolism, developing AO-resistant oxazole analogs, or benchmarking in silico metabolism prediction models against an experimentally confirmed AO substrate [1].

Oral Bioavailability-Focused Lead Optimization (Favorable Physicochemical Profile vs. Heavier Analogs)

With a molecular weight of 403.3 g/mol, CAS 1040667-31-9 is substantially lighter than the N-(3-chloro-4-methoxyphenyl) analog (MW = 453.7 g/mol; XLogP3-AA = 5.0) [1] and falls within lead-like chemical space (MW < 450). Its predicted lower lipophilicity relative to heavier, more substituted analogs positions it as a more attractive starting point for oral bioavailability optimization, where lower MW and moderate logP are associated with improved solubility and permeability [2].

Quote Request

Request a Quote for 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.